9-Hydroxymethyl-10-carbamoylacridan
Description
Contextualization within Acridan Chemical Research
The core structure of 9-Hydroxymethyl-10-carbamoylacridan is the acridan framework, which is a 9,10-dihydroacridine. Unlike its fully aromatic counterpart, acridine (B1665455), which is a planar molecule, the acridan structure is non-planar. This structural difference significantly influences the chemical and physical properties of its derivatives. Research in the broader field of acridan chemistry often explores the unique reactivity of this scaffold, including its potential applications in materials science and medicinal chemistry. The study of this compound contributes to a deeper understanding of how substitutions on the acridan ring system impact its stability and function.
Overview of Academic Research Domains
The investigation of this compound is predominantly situated within the academic domains of pharmacology, medicinal chemistry, and analytical chemistry. In pharmacology, research focuses on its role as a metabolite and its potential implications for the therapeutic efficacy and safety of carbamazepine (B1668303). nih.govpharmgkb.org Medicinal chemists are interested in the synthesis and chemical characterization of this and related compounds, which can serve as reference standards for analytical studies. nacchemical.com The domain of analytical chemistry is dedicated to developing and refining methods for the accurate detection and quantification of this compound in patient samples, which is vital for therapeutic drug monitoring. nih.govdocumentsdelivered.com
Data and Findings
The following tables summarize key data and research findings related to this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 68011-71-2 |
| Synonyms | 9-HMCA, 9-OH-CBZ, 9-(Hydroxymethyl)-10(9H)-acridinecarboxamide |
Data sourced from various chemical suppliers and databases. nacchemical.comsigmaaldrich.com
Table 2: Correlation of Serum Concentrations with Other Carbamazepine Metabolites
| Metabolite | Correlation Factor (r) with 9-HMCA |
| 10,11-dihydro-10,11-trans-dihydroxy-CBZ (trans-CBZ-diol) | 0.77 |
| Carbamazepine-10,11-epoxide (B195693) (CBZ-E) | 0.80 |
| Carbamazepine (CBZ) | 0.53 |
This data reflects the relationship between the serum concentrations of this compound and other key carbamazepine-related compounds in patients. documentsdelivered.com
Structure
3D Structure
Properties
IUPAC Name |
9-(hydroxymethyl)-9H-acridine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDUHYRZXCAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Biotransformation Pathways of 9 Hydroxymethyl 10 Carbamoylacridan
Chemical Synthesis Approaches
9-Hydroxymethyl-10-carbamoylacridan is available commercially as a synthetic analytical standard. sigmaaldrich.comcaltagmedsystems.co.uk This indicates the existence of established chemical synthesis routes to produce the compound for research and reference purposes. caltagmedsystems.co.ukchemodex.com The synthetic compound serves as a crucial reference material for its identification and quantification in biological samples. nih.govjst.go.jpjst.go.jp It is described as a white powder, soluble in tetrahydrofuran (B95107) (THF) and chloroform (B151607), with a molecular weight of 254.28 g/mol . caltagmedsystems.co.uk While detailed, step-by-step synthetic protocols are proprietary or described in specialized chemical literature, its availability as a high-purity (>98% by HPLC) standard confirms that viable and reproducible synthetic methodologies have been developed. caltagmedsystems.co.uk
Elucidation of Biotransformation Precursor-Product Relationships
The formation of this compound is a notable example of metabolic molecular rearrangement. It is derived from carbamazepine (B1668303) through a series of biotransformation reactions that culminate in a contraction of the central seven-membered azepine ring into a six-membered acridan system. nih.govpsu.edu
Pathways from Carbamazepine Derivatives (e.g., Carbamazepine 10,11-epoxide, 10,11-dihydro-trans-10,11-dihydroxycarbamazepine)
Following its formation, carbamazepine-10,11-epoxide (B195693) is primarily hydrolyzed by the enzyme epoxide hydrolase to yield 10,11-dihydro-trans-10,11-dihydroxycarbamazepine (trans-CBZ-diol). nih.govnih.govcaymanchem.com This diol is a major, yet inactive, metabolite that is typically excreted. researchgate.netcaymanchem.com The formation of this compound is understood to be an alternative metabolic fate originating from these epoxide and diol intermediates. psu.edu Studies have shown a significant correlation between the serum concentrations of this compound and its precursors, carbamazepine-10,11-epoxide and trans-CBZ-diol. documentsdelivered.com
Interactive Table: Key Compounds in the Biotransformation Pathway
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role in Pathway |
| Carbamazepine | C₁₅H₁₂N₂O | 236.27 | Parent Drug |
| Carbamazepine 10,11-epoxide | C₁₅H₁₂N₂O₂ | 252.27 | Active Metabolite / Key Intermediate patsnap.com |
| 10,11-dihydro-trans-10,11-dihydroxycarbamazepine | C₁₅H₁₄N₂O₃ | 270.28 | Inactive Metabolite / Precursor nih.govcaymanchem.com |
| This compound | C₁₅H₁₄N₂O₂ | 254.28 | Ring-Contracted Final Metabolite caltagmedsystems.co.uk |
Mechanistic Aspects of Ring Contraction Reactions
The transformation of the dibenzo[b,f]azepine ring system of carbamazepine's metabolites into the tricyclic acridan structure of this compound is a chemically complex rearrangement. The precise mechanism is thought to be initiated from the carbamazepine-10,11-epoxide or the subsequent trans-diol metabolite. psu.edu
The proposed mechanism involves the cleavage of the C10-C11 bond in the central azepine ring. This process is likely facilitated by the functional groups introduced during metabolism (epoxide or diol). The opening of the epoxide ring can lead to a reactive carbocation or a related intermediate. This unstable species can then undergo a molecular rearrangement, leading to the contraction of the seven-membered ring and the formation of the new, more stable six-membered central ring characteristic of the acridan scaffold. The hydroxymethyl group at the 9-position of the final product is derived from one of the carbon atoms (C10 or C11) of the original azepine ring. This type of rearrangement highlights the complex chemical transformations that xenobiotics can undergo in biological systems.
Derivatization Strategies for Research Analogues
The available scientific literature primarily focuses on the identification and quantification of this compound as a metabolite of carbamazepine. Information regarding specific derivatization strategies to create research analogues of this compound itself is not extensively documented in the reviewed sources. Research efforts have historically centered on synthesizing the compound as a reference standard for metabolic studies rather than modifying it to explore structure-activity relationships. caltagmedsystems.co.ukchemodex.com The compound's primary role in research has been as a biomarker for specific metabolic pathways of carbamazepine. documentsdelivered.com
Mechanistic Investigations of 9 Hydroxymethyl 10 Carbamoylacridan Reactivity
Influence of Molecular Structure on Reactivity Profiles
The reactivity of 9-Hydroxymethyl-10-carbamoylacridan is intrinsically linked to its acridan core and the nature of its substituents. The acridine (B1665455) system, a planar aromatic structure, is known to be electron-deficient, rendering the C9 position susceptible to nucleophilic attack. researchgate.net In 9-HMCA, the acridine core is in a reduced 'acridan' state (9,10-dihydroacridine), which alters its planarity and electronic properties. nih.gov
Theoretical studies on related aza-polycyclic aromatic hydrocarbons demonstrate that substituent effects can be rationalized by considering their electronic properties. nih.govnih.gov For instance, the stability of carbocations formed from oxidized metabolites is influenced by the inductive and resonance effects of substituents. nih.gov In the case of 9-HMCA, the interplay between the electron-withdrawing nature of the carbamoyl (B1232498) group and the properties of the hydroxymethyl group dictates the reactivity of the entire molecule. The reactivity of the C9 position in acridines, a key feature in the design of some drugs, is known to be tunable by altering substituents. researchgate.net
Stereochemical Outcomes in Chemical Transformations
The C9 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical aspects of drug metabolism are of significant interest as different enantiomers can exhibit different biological activities and metabolic fates. carewellpharma.incarewellpharma.in
The formation of 9-HMCA is a result of the metabolism of carbamazepine (B1668303). A key precursor in one of the metabolic pathways is carbamazepine-10,11-epoxide (B195693). The enzymatic hydrolysis of this epoxide to the corresponding trans-diol has been shown to be highly enantioselective, yielding predominantly the (-)-10S,11S enantiomer. medchemexpress.com While this provides insight into the stereochemistry of related metabolites, the specific stereochemical configuration of 9-HMCA formed in vivo is not definitively established in the literature.
A preparatively useful synthesis of racemic this compound has been reported, indicating that the compound can be prepared as a mixture of both enantiomers in the laboratory. medchemexpress.com Any subsequent reactions involving the chiral C9 center of 9-HMCA could potentially proceed with stereoselectivity or stereospecificity, depending on the reaction mechanism and the presence of chiral reagents or catalysts. However, specific studies on the stereochemical outcomes of reactions starting from 9-HMCA are currently lacking.
Studies of Oxidative and Reductive Pathways
The formation of this compound is an outcome of the oxidative metabolism of carbamazepine. psu.edu This biotransformation is primarily carried out by the cytochrome P450 family of enzymes, particularly CYP3A4, which is known to metabolize carbamazepine to its 10,11-epoxide, a key intermediate. drugbank.comnih.govnih.gov The formation of 9-HMCA is believed to proceed via a ring contraction mechanism from intermediates such as the 10,11-epoxide or the 10,11-trans-dihydrodiol. psu.edu
Further oxidative metabolism of 9-HMCA itself is plausible. A study on a structurally analogous compound, 9-hydroxymethyl-10-methylanthracene, revealed that it can be metabolically activated by sulfotransferase enzymes to form a reactive sulfuric acid ester. nih.gov This suggests that the hydroxymethyl group of 9-HMCA could potentially undergo a similar activation, leading to the formation of an electrophilic metabolite capable of binding to cellular macromolecules.
The degradation of carbamazepine can also be initiated by reactive species generated by the myeloperoxidase system in activated neutrophils. This pathway can lead to the formation of various metabolites, including the ring-contracted product 9-acridine carboxaldehyde. nih.gov The structural similarity of this aldehyde to 9-HMCA suggests that similar oxidative pathways involving ring contraction are a feature of carbamazepine metabolism.
The photodegradation of carbamazepine and its metabolites is another relevant pathway. Studies have shown that carbamazepine can be degraded under UV irradiation, especially in the presence of photocatalysts like TiO2. researchgate.netnih.govnih.gov The degradation products often include acridine, which is formed through direct photolysis. researchgate.netacs.org While the specific photodegradation pathways of 9-HMCA have not been detailed, it is likely susceptible to similar photochemical transformations.
Advanced Spectroscopic and Chromatographic Research Methodologies for 9 Hydroxymethyl 10 Carbamoylacridan
High-Resolution Mass Spectrometry for Structural and Mechanistic Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of drug metabolites, offering high accuracy and sensitivity. Its application in the analysis of 9-Hydroxymethyl-10-carbamoylacridan has been pivotal in confirming its structure and understanding its formation.
Hydrogen-Deuterium Exchange Mass Spectrometry for Reaction Site Elucidation
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to probe the structure and dynamics of molecules by monitoring the exchange of labile hydrogens with deuterium (B1214612). In the context of this compound and other carbamazepine (B1668303) metabolites, HDX-MS has been employed to differentiate between isomers that are often difficult to distinguish by mass spectrometry alone. For instance, a study on the analysis of carbamazepine and its metabolites in wastewater utilized HRMS in combination with hydrogen-deuterium exchange to successfully identify and distinguish various hydroxylated isomers. This approach is critical in pinpointing the location of functional groups on the molecular structure.
While specific studies detailing the reaction site elucidation of this compound using HDX-MS are not extensively documented, the principle of the technique allows for the investigation of the lability of protons on the hydroxymethyl and carbamoyl (B1232498) groups, as well as on the acridan ring system. The rate of deuterium incorporation would provide insights into the solvent accessibility and electronic environment of these sites, aiding in the confirmation of the metabolite's structure.
| Potential Application of HDX-MS for this compound | Information Gained |
| Distinguishing from other hydroxylated metabolites | Confirmation of the position of the hydroxymethyl group. |
| Probing conformational dynamics in solution | Understanding the flexibility of the acridan ring and the rotation of the carbamoyl group. |
| Investigating intermolecular interactions | Studying the binding of the metabolite to proteins or other biological macromolecules. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of metabolites by providing detailed information about their fragmentation patterns. While specific, in-depth studies on the fragmentation pathway of this compound are limited, the fragmentation of its parent compound, carbamazepine, has been well-documented and can be used to infer the fragmentation of its metabolites.
In a typical MS/MS experiment, the protonated molecule of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the formation of characteristic product ions. Based on the structure, key fragmentation pathways would likely involve the loss of the hydroxymethyl group, the carbamoyl group, and cleavages within the acridan ring system. An LC-MS³ strategy has been developed for the quantification of carbamazepine, demonstrating the utility of multi-stage fragmentation in complex analyses. nih.gov
Hypothetical Fragmentation Pathway for this compound:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Plausible Structural Assignment of Fragment |
| 255.11 [M+H]⁺ | 237.10 | H₂O | Loss of water from the hydroxymethyl group |
| 255.11 [M+H]⁺ | 224.09 | CH₂O | Loss of formaldehyde (B43269) from the hydroxymethyl group |
| 255.11 [M+H]⁺ | 212.09 | NH₂CO | Loss of the carbamoyl group |
| 255.11 [M+H]⁺ | 194.08 | H₂O + NH₂CO | Sequential loss of water and the carbamoyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in both solution and solid states.
Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
While a standard 1D ¹H-NMR spectrum is available for this compound for identity confirmation, multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for complex structures.
2D COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the acridan rings and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the placement of the hydroxymethyl and carbamoyl groups by showing correlations between the protons of these groups and the carbons of the acridan skeleton. Studies on the parent compound, carbamazepine, have utilized 2D ¹H-¹⁵N HMBC to investigate its conformational behavior. nih.govresearchgate.net
Expected 2D NMR Correlations for this compound:
| NMR Technique | Expected Key Correlations | Structural Information Provided |
| COSY | Correlations between protons on the aromatic rings. | Confirms the aromatic spin systems. |
| Correlation between the CH and CH₂ protons of the hydroxymethyl group. | Establishes the hydroxymethyl moiety. | |
| HSQC | Correlation of each proton to its directly attached carbon. | Unambiguous assignment of protonated carbons. |
| HMBC | Correlation from the CH₂ protons of the hydroxymethyl group to the C9 carbon of the acridan ring. | Confirms the position of the hydroxymethyl group. |
| Correlation from the NH₂ protons of the carbamoyl group to the carbonyl carbon and the N10 nitrogen. | Confirms the carbamoyl group structure and its attachment point. |
Advanced Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and intermolecular interactions of compounds in their solid forms. For a metabolite like this compound, understanding its solid-state properties is important for the development of analytical reference standards.
While no specific ssNMR studies on this compound have been reported, research on the parent drug, carbamazepine, has extensively used ssNMR to characterize its various polymorphic forms. researchgate.netresearchgate.netnih.gov These studies often employ techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. Such analyses could reveal details about the hydrogen bonding network involving the hydroxymethyl and carbamoyl groups in the solid state, as well as the packing of the molecules in a crystal lattice.
Liquid Chromatography-Coupled Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices such as serum, plasma, and wastewater is predominantly carried out using liquid chromatography (LC) coupled to various detectors, most notably mass spectrometers. researchgate.netcsbsju.edu
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer the necessary separation efficiency to resolve the metabolite from its parent drug, other metabolites, and endogenous matrix components. Reversed-phase chromatography is commonly employed for this purpose. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. Studies have reported the successful use of C18 and phenyl-ether stationary phases for the analysis of carbamazepine and its metabolites. csbsju.edu
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound. csbsju.edu This technique is the gold standard for therapeutic drug monitoring and environmental analysis due to its ability to provide both retention time and mass-to-charge ratio information, ensuring high confidence in the identification and quantification of the target analyte.
Development of Separation Methodologies for Isomers and Related Compounds
The separation of this compound from its parent compound, carbamazepine, and other metabolites is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) has been established as a suitable and effective technique for this purpose. nih.govresearchgate.netnih.gov Research has focused on developing robust HPLC methods that can resolve this compound from a mixture of structurally similar compounds.
Early research in the late 1990s identified this compound in human serum, highlighting the necessity of chromatographic methods to distinguish it from other carbamazepine metabolites, such as carbamazepine-10,11-epoxide (B195693), to prevent analytical interference. nih.gov The development of these methods often involves reversed-phase chromatography, utilizing C8 or C18 stationary phases.
Methodologies for the separation of carbamazepine and its various metabolites, including hydroxylated and epoxide derivatives, have been extensively developed. While not exclusively focusing on this compound isomers, these methods provide a strong foundation for their separation. For instance, a study on the separation of isomeric metabolites of carbamazepine employed a C18 column with a gradient elution of methanol (B129727) and formic acid in water, demonstrating the capability of reversed-phase HPLC to resolve structurally similar compounds. gcu.ac.uk
The potential for stereoisomerism in this compound, due to the chiral center at the 9-position, necessitates the development of chiral separation methods. Although specific chiral separation data for this compound is not extensively published, the principles of chiral chromatography are applicable. This would typically involve the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Table 1: Illustrative HPLC Parameters for Separation of Carbamazepine and Related Compounds
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Stationary Phase | C8 (150x4.6 mm, 5 µm) | C18 (150 x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile, Methanol, and pH 1.9 Phosphate Buffer | Gradient of Methanol and 0.1% Formic Acid in Water |
| Detection | UV | High-Resolution Mass Spectrometry |
| Reference | researchgate.net | gcu.ac.uk |
Quantitative Analytical Method Development for Research Purposes
For research purposes, accurate and precise quantitative analytical methods are paramount. Both HPLC with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) have been successfully employed for the quantification of carbamazepine and its metabolites, including this compound. nih.govnih.govnih.govfabad.org.tr
In 1995, a study reported the detection of this compound in the sera of patients at concentrations of 0.57 ± 0.30 µg/ml using an HPLC assay, establishing it as a major metabolite. nih.gov Another study in 1997 utilized Liquid Chromatography/Electrospray Mass Spectrometry (LC/ES-MS) to identify and confirm the presence of this metabolite in serum. nih.gov This study also highlighted the importance of knowing the retention time of unconjugated this compound to avoid analytical interferences. nih.gov
The development of quantitative methods often involves validation according to established guidelines, ensuring linearity, accuracy, precision, and sensitivity. For instance, a review of analytical methods for carbamazepine describes a validated HPLC-UV method with a linear range of 0.25–25 µg/ml and a correlation coefficient of 0.9995. fabad.org.tr While this method was for the parent drug, similar validation principles are applied to its metabolites.
LC-MS/MS methods offer superior sensitivity and selectivity for quantitative analysis, especially in complex biological fluids. The use of an internal standard is a common practice to ensure accuracy by correcting for variations in sample preparation and instrument response. csbsju.edu The correlation factors between the serum concentrations of this compound and other carbamazepine metabolites have been investigated, providing insights into the metabolic pathways and aiding in the comprehensive quantitative assessment of carbamazepine metabolism. nih.gov
Table 2: Quantitative Method Parameters for Carbamazepine and its Metabolites
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Technique | High-Performance Liquid Chromatography with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Sample Matrix | Pharmaceutical Preparations | Aqueous Samples |
| Linear Range | 0.25-25 µg/ml (for Carbamazepine) | Not specified for this compound |
| Key Findings | Rapid and accurate determination of the drug. | High accuracy and precision with recoveries ranging from 83.6% to 103.5%. |
| Reference | fabad.org.tr | csbsju.edu |
Theoretical and Computational Chemistry Studies of 9 Hydroxymethyl 10 Carbamoylacridan
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like 9-Hydroxymethyl-10-carbamoylacridan, these methods can provide valuable insights into its chemical behavior.
Density Functional Theory (DFT) Applications to Reaction Pathways
Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of organic molecules due to its balance of computational cost and accuracy. nih.govnih.gov For this compound, DFT could be employed to explore various reaction pathways, such as its formation from carbamazepine-10,11-epoxide (B195693) and its subsequent metabolism.
Computational studies on the parent drug, carbamazepine (B1668303), have utilized DFT to investigate its metabolic pathways. nih.gov Similar approaches could be applied to its metabolite, this compound. For instance, DFT calculations could be used to determine the transition state geometries and activation energies for key metabolic reactions, providing a deeper understanding of its biotransformation. A study on carbamazepine's metabolism to its 10,11-epoxide, a precursor to this compound, has been a subject of such computational analysis. jst.go.jp
Furthermore, DFT is instrumental in studying the electronic properties that govern reactivity. The distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. For acridine (B1665455) derivatives, DFT studies have shown that the HOMO and LUMO are often localized on the aromatic rings, which suggests that these regions are crucial for chemical reactions. nih.gov
A hypothetical DFT study on this compound might involve the following steps:
Optimization of the ground state geometry.
Calculation of the frontier molecular orbital energies and visualization of their distribution.
Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions.
Modeling potential reaction pathways, such as oxidation or conjugation, by locating transition states and calculating reaction energy profiles.
Ab Initio Calculations of Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are valuable for benchmarking and for calculating specific properties with high precision.
For acridine and its derivatives, ab initio calculations have been used to determine structural parameters and vibrational frequencies. nih.gov These calculations, when compared with experimental data, can validate the computational models used. For this compound, ab initio methods could be used to accurately predict its equilibrium geometry, dipole moment, and polarizability. These properties are fundamental to understanding its physical behavior and intermolecular interactions.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The biological activity and physicochemical properties of a flexible molecule like this compound are heavily influenced by its conformational preferences.
Conformational analysis of carbamazepine and its derivatives has been a subject of research, revealing the flexibility of the tricyclic dibenzo[b,f]azepine ring system. nih.govsophion.com This system can undergo a "butterfly" motion. The introduction of the hydroxymethyl group at the 9-position and the carbamoyl (B1232498) group at the 10-position in this compound introduces additional rotational degrees of freedom.
A systematic conformational search using molecular mechanics or quantum chemical methods could identify the low-energy conformers of this compound. The relative energies of these conformers would determine their population at a given temperature.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, MD can explore the accessible conformations and the transitions between them. An MD simulation of this compound in a solvent, such as water, would reveal how intermolecular interactions with the solvent influence its conformational equilibrium. Such simulations have been performed for other acridine derivatives to understand their behavior in different environments. nih.gov
Computational Prediction of Reactivity and Spectroscopic Parameters
Computational methods can predict various reactivity descriptors and spectroscopic parameters, which can aid in the characterization of this compound.
Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. banglajol.info These parameters, calculated from the energies of the frontier molecular orbitals, can be used to compare the reactivity of this compound with its parent compound and other metabolites.
| Conceptual DFT Reactivity Descriptors | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |
This table presents the general formulas and interpretations of common DFT reactivity descriptors that could be calculated for this compound.
Spectroscopic Parameters: Computational chemistry is widely used to predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
IR Spectra: Calculations of vibrational frequencies can help in the interpretation of experimental IR spectra. DFT methods, with appropriate scaling factors, have been shown to reproduce experimental vibrational frequencies of acridine derivatives with good accuracy. nih.gov
NMR Spectra: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be invaluable for structural elucidation.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. This can provide insights into the electronic transitions occurring within the molecule.
Molecular Modeling of Intermolecular Interactions in Non-Biological Systems
The interactions of this compound with other molecules in non-biological systems are crucial for understanding its behavior in various chemical environments. Molecular modeling techniques can be used to study these intermolecular interactions.
Studies on acridine and its derivatives have shown that they can interact with other molecules through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The hydroxymethyl and carbamoyl groups of this compound are capable of forming hydrogen bonds, both as donors and acceptors. The acridan core provides a large aromatic surface for π-π stacking interactions.
Molecular modeling could be used to investigate the formation of dimers or larger aggregates of this compound in the solid state or in solution. The interaction energies of different arrangements could be calculated to determine the most stable structures. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the nature of these intermolecular interactions. nih.gov
Environmental Chemical Research and Occurrence of 9 Hydroxymethyl 10 Carbamoylacridan
Detection and Distribution in Environmental Compartments
The presence of 9-Hydroxymethyl-10-carbamoylacridan in the environment is intrinsically linked to the discharge of treated wastewater. As a human metabolite of carbamazepine (B1668303), it enters the wastewater stream and has been detected in the effluent of wastewater treatment plants (WWTPs). While specific concentrations in various environmental compartments are not extensively documented, its occurrence is a clear indicator of contamination from anthropogenic sources.
Studies focusing on the comprehensive analysis of carbamazepine and its numerous transformation products have confirmed the presence of hydroxylated metabolites, including this compound, in treated wastewater. However, detailed quantitative data on its distribution in surface water, groundwater, soil, and sediment remains limited. The focus of many environmental studies has been on the parent compound and more frequently detected metabolites like 10,11-dihydro-10,11-dihydroxycarbamazepine and carbamazepine-10,11-epoxide (B195693). The distribution of these related compounds suggests that this compound is also likely to be found in water bodies receiving WWTP effluent.
| Environmental Compartment | Detection Status | Key Findings |
| Wastewater Effluent | Detected | Confirmed as a transformation product of carbamazepine present in treated wastewater. |
| Surface Water | Likely | Expected to be present in waters receiving wastewater effluent, though specific data is scarce. |
| Groundwater | Limited Data | Potential for contamination exists, but dedicated monitoring data is lacking. |
| Soil and Sediment | Limited Data | Occurrence is plausible in areas irrigated with treated wastewater or affected by biosolids application. |
Abiotic and Biotic Degradation Pathways in Environmental Systems
The environmental persistence of this compound is a key area of concern. Like its parent compound, it is expected to be relatively resistant to degradation. The degradation of carbamazepine and its metabolites can occur through both abiotic (non-living) and biotic (living organisms) processes.
Abiotic degradation for similar acridan-based compounds can be influenced by factors such as photolysis (breakdown by light) and hydrolysis (reaction with water). However, the specific rates and pathways for this compound are not well-established.
Biotic degradation in environmental systems, such as in the soil or in biological wastewater treatment processes, is also a potential removal pathway. However, studies on carbamazepine have shown that it is often recalcitrant to biodegradation. While microorganisms are capable of transforming carbamazepine into various products, the complete mineralization to carbon dioxide and water is typically slow. It is plausible that this compound exhibits similar resistance to microbial degradation. Further research is needed to elucidate the specific microorganisms and enzymatic pathways that might be involved in its transformation.
Development of Analytical Protocols for Environmental Monitoring
The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical techniques. The primary method for the analysis of this and other carbamazepine transformation products is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity needed to identify and measure low concentrations of the compound in samples such as water, soil, and biosolids.
The development of analytical protocols typically involves several key steps:
Sample Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate the analyte from water samples. For solid matrices like soil and sediment, techniques such as pressurized liquid extraction (PLE) may be employed.
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate this compound from other compounds in the sample extract.
Mass Spectrometric Detection: Tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratios of the precursor and product ions of the target molecule.
The availability of analytical standards for this compound is crucial for the accurate calibration and validation of these methods. nacchemical.comsigmaaldrich.com
| Analytical Step | Technique | Purpose |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte. |
| Extraction (Solids) | Pressurized Liquid Extraction (PLE) | Extract the analyte from soil or sediment. |
| Separation | Liquid Chromatography (LC) | Separate the analyte from other sample components. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provide sensitive and selective identification and quantification. |
Sorption and Transport Phenomena in Environmental Matrices
The mobility of this compound in the environment is governed by its sorption (adhesion) to soil and sediment particles. The extent of sorption influences its potential to be transported into groundwater or to remain in the soil.
Studies on carbamazepine and its major metabolites have indicated that the transformation products can be more mobile (less sorptive) than the parent compound. This is often attributed to an increase in polarity. Given the presence of a hydroxyl group, it is anticipated that this compound may exhibit relatively low sorption to organic matter in soil and sediment compared to carbamazepine.
This higher mobility raises concerns about its potential to leach from the soil and contaminate underlying groundwater resources, particularly in areas where treated wastewater is used for irrigation. However, specific experimental data on the sorption coefficients (such as Koc) for this compound are not yet widely available, highlighting a significant gap in the understanding of its environmental transport.
Applications of 9 Hydroxymethyl 10 Carbamoylacridan in Chemical Research Tools and Methodologies
Development of Analytical Reference Standards
A cornerstone of accurate chemical analysis is the availability of high-purity analytical reference standards. These standards are compounds of known identity and concentration used to calibrate analytical instruments, validate testing methods, and ensure the quality and reliability of experimental results. 9-Hydroxymethyl-10-carbamoylacridan serves as a commercially available analytical standard for these purposes. sigmaaldrich.comnacchemical.comsigmaaldrich.com
As a significant intermediate in the metabolism of carbamazepine (B1668303), its availability as a reference material is crucial for researchers studying the pharmacokinetics and environmental fate of the parent drug. chemodex.comcaltagmedsystems.co.uk The standard is used in laboratory settings to definitively identify the presence of this specific metabolite in complex biological or environmental samples and to quantify its concentration accurately. chemodex.com This certified reference compound is intended for research use only and is supplied as a white powder, typically with a purity of over 98% as determined by High-Performance Liquid Chromatography (HPLC). caltagmedsystems.co.uk It is soluble in solvents such as tetrahydrofuran (B95107) (THF) and chloroform (B151607) and should be stored at low temperatures, protected from light and moisture, to ensure its stability. chemodex.comcaltagmedsystems.co.uk
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 68011-71-2 | chemodex.comcaltagmedsystems.co.ukpharmaffiliates.com |
| Molecular Formula | C₁₅H₁₄N₂O₂ | caltagmedsystems.co.ukpharmaffiliates.com |
| Molecular Weight | 254.28 g/mol | caltagmedsystems.co.ukpharmaffiliates.com |
| Synonyms | 9-HMCA, 9-OH-CBZ, 9-(Hydroxymethyl)-10(9H)-acridinecarboxamide | caltagmedsystems.co.uksigmaaldrich.com |
| Appearance | White powder | caltagmedsystems.co.uk |
| Purity | >98% (HPLC) | caltagmedsystems.co.uk |
| Storage | Stable for at least 2 years at -20°C | chemodex.comcaltagmedsystems.co.uk |
Utilization in Chemical Tracer Studies for Pathway Elucidation
Chemical tracer studies are pivotal for elucidating the metabolic and environmental degradation pathways of chemical compounds. In this context, this compound acts as a crucial tracer molecule, or biomarker, for mapping the transformation of carbamazepine in various biological systems.
In human metabolism, carbamazepine is extensively processed by the liver. theses.fr One of the key transformation pathways involves the formation of metabolites like 10,11-epoxy-10,11-dihydro-CBZ (epoxy-CBZ) and 10,11-dihydro-trans-10,11-dihydroxy-CBZ (DiOH-CBZ). theses.fr Research has shown that this compound can be formed from these metabolites through a ring contraction mechanism. theses.fr Therefore, the detection and quantification of this compound in urine or plasma provide direct evidence of this specific metabolic route.
This utility extends to environmental and agricultural science. Studies on the phytotransformation of carbamazepine—a persistent environmental contaminant often found in wastewater used for irrigation—have identified this compound in plants. researchgate.netresearchgate.net For instance, research on hydroponically grown tomato plants and studies involving carrots and celery have detected this compound, indicating that plants absorb and transform carbamazepine. researchgate.netresearchgate.net Its presence helps scientists propose detailed metabolic pathways within plants, which may involve epoxidation, hydrolysis, and hydroxylation of the parent compound. researchgate.net By tracing the emergence of this metabolite, researchers can better assess the potential for bioaccumulation of carbamazepine transformation products in the food chain. researchgate.netresearchgate.net
Contribution to Advanced Analytical Platform Development
The development of advanced analytical platforms, particularly those for identifying and quantifying trace amounts of chemicals in complex matrices, relies on the availability of pure reference standards for validation and calibration. This compound contributes significantly in this regard.
Modern analytical chemistry employs sophisticated techniques like Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to detect pharmaceutical metabolites in environmental and biological samples. acs.orgymaws.com The reliable identification of this compound using these platforms is a benchmark of the method's sensitivity and specificity. acs.orgresearchgate.net For example, research highlights that explicit care must be taken to achieve good chromatographic separation of this compound from its numerous isomers, which are often difficult to distinguish by mass spectrometry alone. researchgate.netresearchgate.netymaws.comscribd.com The development of methods using specific HPLC columns, such as a phenylether stationary phase, has been crucial for successfully separating these isomers and enabling accurate identification. researchgate.netresearchgate.netacs.orgymaws.com
Furthermore, this compound is included in the compound databases used for wide-scope target and suspect screening in environmental monitoring programs. ospar.org Advanced data platforms, such as the NORMAN Digital Sample Freezing Platform (DSFP), use lists of potential contaminants to retrospectively screen samples for their presence. The inclusion of this compound in these initiatives underscores its environmental relevance and drives the need for analytical methods capable of its detection, for which its reference standard is indispensable for confirming any tentative findings. ospar.org
Conclusion and Future Research Directions
Current Scientific Understanding and Identified Research Gaps
The existing body of scientific literature primarily identifies 9-Hydroxymethyl-10-carbamoylacridan as a significant metabolite of carbamazepine (B1668303), an established anticonvulsant medication. Belonging to the acridine (B1665455) family of compounds, 9-HMCA possesses a planar tricyclic structure which theoretically allows it to intercalate with DNA. ontosight.ai This characteristic is a hallmark of many acridine derivatives and is often associated with their potential as anticancer agents through the inhibition of topoisomerase enzymes, which are crucial for DNA replication. ontosight.ai
However, a significant research gap exists in the specific biological activities of 9-HMCA itself, independent of its role as a metabolite. While the general class of acridines has been explored for therapeutic potential, dedicated studies on the pharmacological effects of 9-HMCA are sparse. The intrinsic activity of this compound, whether beneficial or detrimental, remains largely uncharacterized.
Key Identified Research Gaps:
Lack of Independent Pharmacological Profiling: There is a pressing need for in-depth studies to determine the standalone biological effects of 9-HMCA.
Unexplored Therapeutic Potential: The potential of 9-HMCA as a therapeutic agent, particularly in oncology, based on its acridine structure, has not been systematically investigated.
Mechanism of Action: Beyond theoretical DNA intercalation, the precise molecular mechanisms through which 9-HMCA might exert any biological effects are unknown.
Clinical Significance of Metabolite Levels: While identified as a major metabolite, the clinical implications of varying concentrations of 9-HMCA in patients undergoing carbamazepine therapy are not well understood.
Emerging Methodologies for Advancing this compound Research
Recent advancements in analytical and computational techniques offer powerful tools to bridge the existing knowledge gaps surrounding 9-HMCA.
Advanced Analytical Techniques: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for detailed metabolite identification and structural elucidation. The development of novel analytical methods, such as those combining liquid chromatography with mass spectrometry (LC-MS), allows for the sensitive and accurate quantification of 9-HMCA in biological samples. This can provide crucial data for pharmacokinetic and pharmacodynamic modeling.
Computational and In Silico Approaches: Molecular modeling and computational simulations can predict the binding affinity of 9-HMCA with biological targets like DNA and topoisomerase enzymes. These in silico studies can provide valuable insights into its potential mechanism of action and guide the design of future in vitro and in vivo experiments.
High-Throughput Screening: The synthesis of 9-HMCA and its derivatives, a process that can be achieved through methods like acid-catalyzed solvent-free metal-free cyclization of diarylamines and ketones, would enable high-throughput screening assays. nih.gov These screens could rapidly assess the compound's activity against various cancer cell lines or other biological targets.
Opportunities for Interdisciplinary Research Collaborations
The comprehensive study of this compound necessitates a multi-faceted approach, creating ample opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: Chemists can focus on the synthesis of 9-HMCA and novel analogues, while pharmacologists can investigate their biological activities and mechanisms of action. This synergy is crucial for structure-activity relationship (SAR) studies to optimize potential therapeutic effects.
Clinical Pharmacology and Analytical Chemistry: Collaboration between clinical researchers and analytical chemists is essential to correlate the plasma concentrations of 9-HMCA in patients with clinical outcomes, potentially leading to personalized medicine approaches for carbamazepine therapy.
Computational Biology and Experimental Biology: Computational biologists can use modeling to predict targets and mechanisms, which can then be validated by experimental biologists through in vitro and in vivo studies. This iterative process can significantly accelerate the pace of discovery.
Toxicology and Drug Metabolism: A thorough understanding of the safety profile of 9-HMCA is paramount. Toxicologists and experts in drug metabolism can collaborate to assess any potential adverse effects and understand its metabolic fate in greater detail.
By fostering these interdisciplinary partnerships and leveraging emerging technologies, the scientific community can move beyond viewing this compound as a mere byproduct of drug metabolism and unlock its full, yet unexplored, potential.
Q & A
Q. Key Techniques :
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile:water (60:40, v/v) at 1.0 mL/min. Detect at 283 nm, the λmax for HMCA .
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode; monitor transitions m/z 254.28 → 180.16 (quantifier) and 254.28 → 137.09 (qualifier) for specificity .
- Validation Parameters :
Advanced: How can researchers resolve discrepancies in reported HMCA concentrations across studies?
Discrepancies arise from inter-individual metabolic variability, analytical method sensitivity, and sample handling. Strategies :
- Population Pharmacokinetics : Stratify patients by CYP3A4/EPHX1 genotypes, as these enzymes mediate CBZ-to-HMCA conversion .
- Method Harmonization : Cross-validate assays between labs using shared reference standards (e.g., CAS 68011-71-2) .
- Meta-Analysis : Pool data from studies reporting HMCA serum levels (mean ± SD: 0.57 ± 0.30 µg/mL) and adjust for covariates (e.g., age, renal function) .
Advanced: What are the synthetic challenges for HMCA, and what strategies optimize yield and purity?
HMCA synthesis involves acridan ring functionalization. Approaches :
- Stepwise Carbamoylation : React 9-hydroxymethylacridan with cyanogen bromide (BrCN) in anhydrous DMF at 60°C for 12 hours to introduce the carbamoyl group .
- Purification : Use silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol to achieve ≥98% purity (confirmed by HPLC-UV) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate) and stabilize intermediates under nitrogen to prevent oxidation .
Experimental Design: How can pharmacokinetic studies ensure reproducibility in HMCA quantification?
Q. Critical Factors :
- Sample Collection : Collect serum at steady-state CBZ concentrations (4–6 hours post-dose) and store at -80°C to prevent HMCA degradation .
- Blinded Analysis : Assign blinded IDs to samples to avoid bias during HPLC/LC-MS runs .
- Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS) if unexpected peaks arise .
Advanced: What pharmacological implications does HMCA’s serum presence have for CBZ therapy?
HMCA may contribute to CBZ’s efficacy/toxicity profile. Research Directions :
- Receptor Binding Assays : Screen HMCA against neuronal sodium channels (e.g., Nav1.2) using patch-clamp electrophysiology to assess anticonvulsant synergy .
- Cytotoxicity Testing : Expose HepG2 cells to HMCA (0.1–100 µM) for 48 hours and measure viability via MTT assay to evaluate hepatotoxicity .
- Drug-Drug Interaction Studies : Co-incubate HMCA with CYP3A4 inhibitors (e.g., ketoconazole) in human liver microsomes to assess metabolic inhibition .
Data Contradiction Analysis: How to interpret conflicting reports on HMCA’s role as a major vs. minor metabolite?
Earlier studies underestimated HMCA due to:
- Method Sensitivity : Older HPLC methods lacked LC-MS confirmation, leading to false negatives .
- Sample Type : Urine vs. serum matrices affect detectability; serum has higher HMCA stability .
- Resolution : Re-analyze historical urine samples with modern LC-MS/MS and compare extraction efficiencies .
Method Development: How to optimize HMCA detection in complex biological matrices?
- Solid-Phase Extraction (SPE) : Use C18 cartridges preconditioned with methanol/water. Elute HMCA with 80% acetonitrile to remove phospholipids .
- Matrix Effects : Mitigate ion suppression in LC-MS by adding deuterated HMCA (e.g., HMCA-d4) as an internal standard .
- High-Resolution MS : Employ Q-TOF instruments for accurate mass measurement (Δ < 5 ppm) to distinguish HMCA from isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
